5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Biological Properties
Chemical Synthesis Techniques : The compound is synthesized through interactions involving aminoesters and caprolactam, among other methods. These synthesis techniques are crucial for exploring its potential applications (Markosyan et al., 2006).
Anti-Tumor Properties : Some derivatives of this compound have demonstrated antitumor properties. This suggests its potential use in cancer research and possible therapeutic applications (Markosyan et al., 2006).
MAO Inhibitors : These compounds have been found to exhibit properties as monoamine oxidase (MAO) inhibitors, which could have implications for treating various neurological or psychiatric disorders (Markosyan et al., 2006).
Biochemical Characteristics
Water-Soluble Analogues : Research into water-soluble analogues of related compounds indicates the potential for improved in vivo evaluation and applications, due to better solubility and cytotoxicity characteristics (Bavetsias et al., 2002).
Antimicrobial Activity : Derivatives of this compound class have shown antimicrobial activities against various pathogens, indicating potential applications in developing new antimicrobial agents (Pokhodylo et al., 2021).
Photochemical Synthesis : Studies on photoinduced heterocyclization of related compounds provide insights into novel synthesis methods that could be relevant for this compound (Budruev et al., 2021).
Pharmacological Aspects
Analgesic Activity : Some derivatives have been explored for their analgesic activity, contributing to pain management research (Saad et al., 2011).
Anticonvulsant Activity : The compound's derivatives have also been evaluated for anticonvulsant activity, which is significant for neurological disorder treatments (Noureldin et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-methyl-12-oxo-N-phenyl-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23-18-14-15(20(25)22-16-8-4-2-5-9-16)11-12-17(18)21(26)24-13-7-3-6-10-19(23)24/h2,4-5,8-9,11-12,14,19H,3,6-7,10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVREQSLFCLVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。